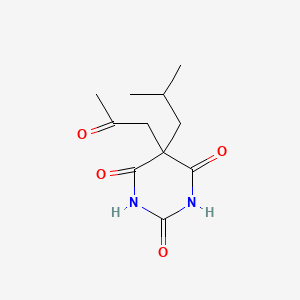![molecular formula C14H14O2S B14467371 2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol CAS No. 65962-17-6](/img/structure/B14467371.png)
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol is an organic compound that features both phenylsulfanyl and phenoxy groups attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-(phenylsulfanyl)phenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the phenol and the ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(Phenylsulfanyl)phenoxy]acetaldehyde or 2-[4-(Phenylsulfanyl)phenoxy]acetone.
Reduction: Formation of 2-[4-(Phenylthiol)phenoxy]ethan-1-ol.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol exerts its effects depends on its interaction with molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various proteins and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxyethanol: Similar structure but lacks the phenylsulfanyl group.
4-(Phenylsulfanyl)phenol: Contains the phenylsulfanyl group but lacks the ethan-1-ol backbone.
Phenoxyacetic acid: Contains the phenoxy group but has a carboxylic acid functional group instead of the hydroxyl group.
Uniqueness
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol is unique due to the presence of both phenylsulfanyl and phenoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
65962-17-6 |
|---|---|
Fórmula molecular |
C14H14O2S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
2-(4-phenylsulfanylphenoxy)ethanol |
InChI |
InChI=1S/C14H14O2S/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Clave InChI |
WNHMSAIGVMGNHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


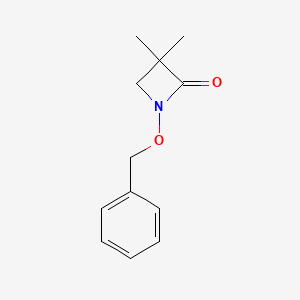

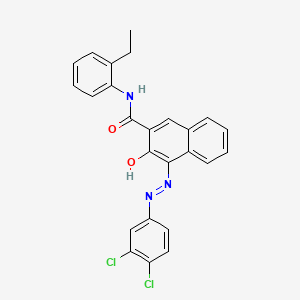
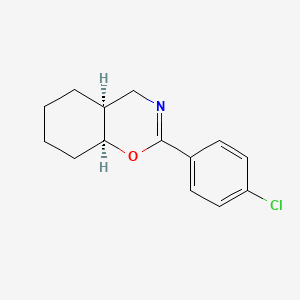
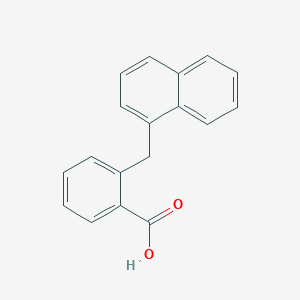
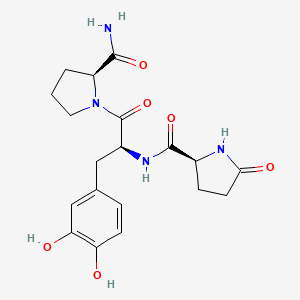

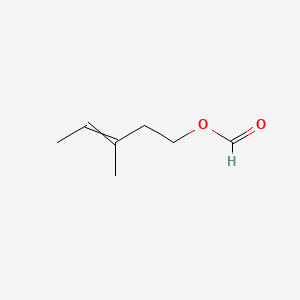
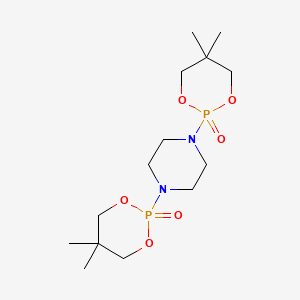
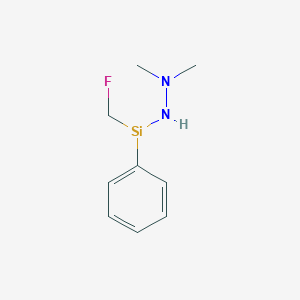
![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
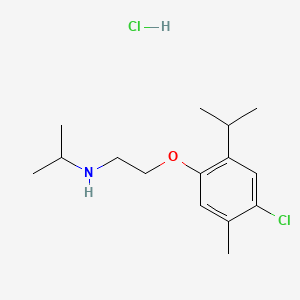
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
